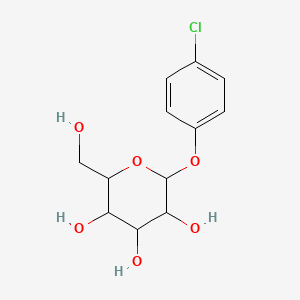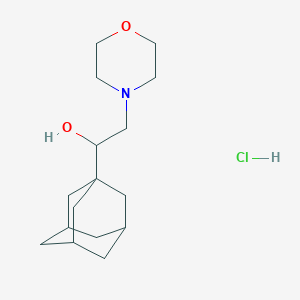![molecular formula C11H11FN4O3 B4926222 2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide](/img/structure/B4926222.png)
2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a pyrrolidinyl hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenyl isothiocyanate and 3-pyrrolidinone.
Formation of Intermediate: The 4-fluorophenyl isothiocyanate reacts with 3-pyrrolidinone under controlled conditions to form an intermediate compound.
Hydrazinecarboxamide Formation: The intermediate is then treated with hydrazinecarboxamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the pyrrolidinyl hydrazinecarboxamide moiety modulates the compound’s activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl isothiocyanate
- 2-arylamino-5-fluoroalkyl-1,3,4-oxadiazoles
- N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea
Uniqueness
2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide is unique due to its specific combination of a fluorophenyl group and a pyrrolidinyl hydrazinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O3/c12-6-1-3-7(4-2-6)16-9(17)5-8(10(16)18)14-15-11(13)19/h1-4,8,14H,5H2,(H3,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYJTULDXUCAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)
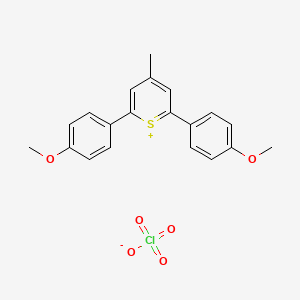
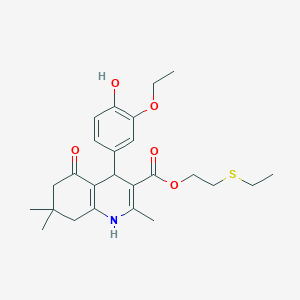
![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
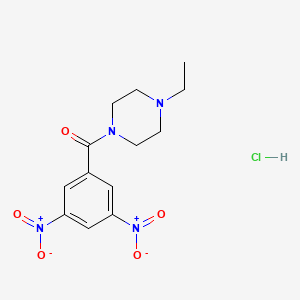

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-[5-[(2-phenylacetyl)amino]pyrazol-1-yl]piperidine-1-carboxamide](/img/structure/B4926191.png)
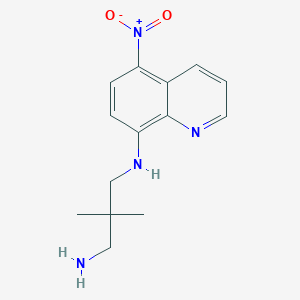
![N-(3-CHLOROPHENYL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4926194.png)
